REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1C=[N:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.[CH2:20]([Li])CCC.CI>O1CCCC1>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([NH2:5])[CH3:20])=[CH:12][N:11]=1
|
Name
|
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NCC=2C=CC(=NC2)Cl)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The cooled solution was poured into water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (50 ml×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (50 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1C=C(C)C=C(C)C=1C=[N:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:13])=[N:11][CH:12]=1.[CH2:20]([Li])CCC.CI>O1CCCC1>[Cl:13][C:10]1[CH:9]=[CH:8][C:7]([CH:6]([NH2:5])[CH3:20])=[CH:12][N:11]=1
|
Name
|
N-(2,4,6-trimethylbenzylidene)-2-chloro-5-pyridylmethylamine
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NCC=2C=CC(=NC2)Cl)C(=CC(=C1)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, ethanol (50 ml) and 2N-hydrochloric acid (50 ml) were added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The cooled solution was poured into water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (50 ml×2)
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (50 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |